Naphtho[1,8-cd]-1,2-ditellurole
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Overview
Description
1,2-Ditelluraacenaphthylene is a chemical compound that belongs to the class of organotellurium compounds It is derived from acenaphthylene, a polycyclic aromatic hydrocarbon, by substituting two hydrogen atoms with tellurium atoms at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ditelluraacenaphthylene typically involves the reaction of acenaphthylene with tellurium reagents under specific conditions. One common method is the reaction of acenaphthylene with tellurium tetrachloride (TeCl4) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium species. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,2-Ditelluraacenaphthylene is not well-documented, as it is primarily synthesized for research purposes. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Ditelluraacenaphthylene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride (NaBH4).
Substitution: The tellurium atoms can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or nitric acid (HNO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in an inert atmosphere.
Substitution: Various organometallic reagents or halogenating agents under controlled conditions.
Major Products Formed
Oxidation: Oxidized tellurium species such as tellurium dioxide (TeO2).
Reduction: Regeneration of 1,2-Ditelluraacenaphthylene.
Substitution: Compounds with different functional groups replacing the tellurium atoms.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,2-Ditelluraacenaphthylene involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Ditelluraacenaphthene: Similar structure but with different substitution patterns.
1,2-Ditellurabenzene: A simpler aromatic compound with tellurium substitutions.
1,2-Ditelluranaphthalene: Another polycyclic aromatic compound with tellurium substitutions.
Uniqueness
1,2-Ditelluraacenaphthylene is unique due to its specific substitution pattern on the acenaphthylene backbone, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
52875-49-7 |
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Molecular Formula |
C10H6Te2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2,3-ditelluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6Te2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
VLAPSXYRIQJGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)[Te][Te]C3=CC=C2 |
Origin of Product |
United States |
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